molecular formula C9H13NOS B2404871 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine CAS No. 2310206-00-7

3-Methoxy-1-(thiophen-3-ylmethyl)azetidine

Cat. No.: B2404871
CAS No.: 2310206-00-7
M. Wt: 183.27
InChI Key: JZDHBYDNKZLOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1-(thiophen-3-ylmethyl)azetidine is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a methoxy group and a thiophen-3-ylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

    Attachment of the Thiophen-3-ylmethyl Group: This step involves the reaction of the azetidine intermediate with thiophen-3-ylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(thiophen-3-ylmethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiophen-3-ylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophen-3-ylmethyl group.

    Reduction: Formation of alcohols or amines from the methoxy group.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-Methoxy-1-(thiophen-3-ylmethyl)azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1-(phenylmethyl)azetidine: Similar structure but with a phenyl group instead of a thiophen-3-ylmethyl group.

    3-Methoxy-1-(pyridin-3-ylmethyl)azetidine: Similar structure but with a pyridin-3-ylmethyl group instead of a thiophen-3-ylmethyl group.

Uniqueness

3-Methoxy-1-(thiophen-3-ylmethyl)azetidine is unique due to the presence of the thiophen-3-ylmethyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

3-methoxy-1-(thiophen-3-ylmethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-11-9-5-10(6-9)4-8-2-3-12-7-8/h2-3,7,9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHBYDNKZLOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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